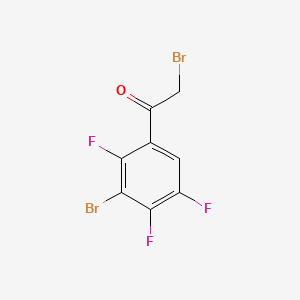
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- is a halogenated ketone with the molecular formula C(_8)H(_3)Br(_2)F(_3)O. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,5-trifluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields. The bromination process is optimized to minimize by-products and maximize the efficiency of bromine utilization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atoms.
Reduction: 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)ethanol.
Oxidation: 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)acetic acid.
Scientific Research Applications
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- exerts its effects is primarily through its interaction with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
- 2-Bromo-1-(2,4,5-trifluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Uniqueness
Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)- is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This unique structure influences its reactivity and interaction with other molecules, making it particularly valuable in specialized chemical syntheses and research applications.
By understanding the detailed properties and applications of Ethanone, 2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)-, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
2149598-27-4 |
|---|---|
Molecular Formula |
C8H3Br2F3O |
Molecular Weight |
331.91 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H3Br2F3O/c9-2-5(14)3-1-4(11)8(13)6(10)7(3)12/h1H,2H2 |
InChI Key |
LQFJIXRRHRMJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


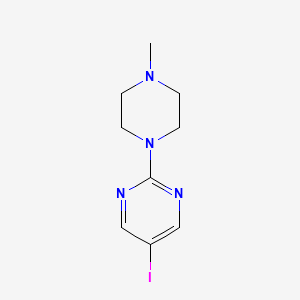
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

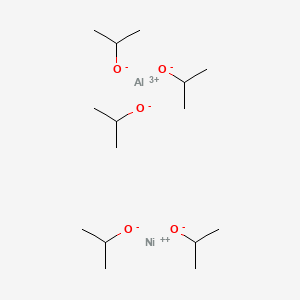
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)

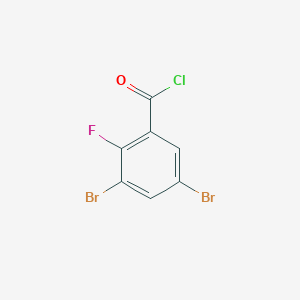
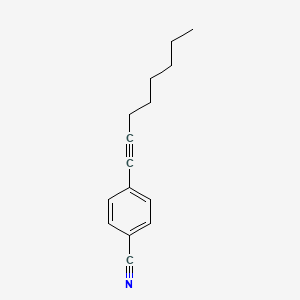

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)


